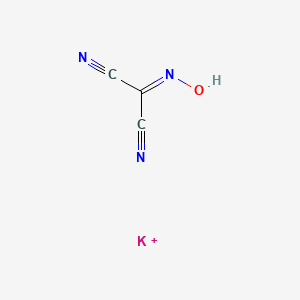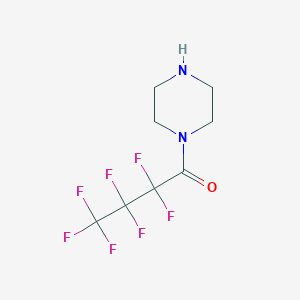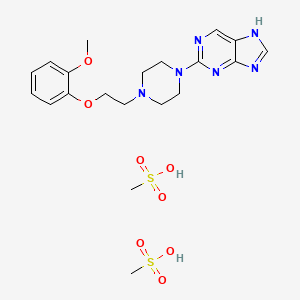
Malononitrile, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malononitrile, potassium salt, is an organic compound with the chemical formula C₃H₂N₂K. It is a derivative of malononitrile, where the hydrogen atom is replaced by a potassium ion. This compound is known for its versatility in organic synthesis and its role as a building block in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Malononitrile, potassium salt, can be synthesized through the reaction of malononitrile with potassium hydroxide. The reaction typically occurs in an aqueous medium, where malononitrile is dissolved in water and potassium hydroxide is added gradually. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound, often involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process may include steps such as filtration, crystallization, and drying to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Malononitrile, potassium salt, undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can participate in nucleophilic addition reactions with carbonyl compounds, leading to the formation of substituted malononitrile derivatives.
Condensation Reactions: It is commonly used in Knoevenagel condensation reactions with aldehydes and ketones to form α,β-unsaturated compounds.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as aldehydes or ketones, and bases like sodium ethoxide or potassium tert-butoxide.
Condensation Reactions: Aldehydes or ketones, and catalysts such as piperidine or pyridine.
Cyclization Reactions: Various reagents depending on the desired heterocyclic product, often under basic or acidic conditions.
Major Products Formed
Substituted Malononitrile Derivatives: Formed through nucleophilic addition.
α,β-Unsaturated Compounds: Formed through Knoevenagel condensation.
Heterocyclic Compounds: Formed through cyclization reactions.
Applications De Recherche Scientifique
Malononitrile, potassium salt, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a precursor in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of malononitrile, potassium salt, involves its ability to act as a nucleophile due to the presence of the cyano groups. It can readily participate in nucleophilic addition and condensation reactions, forming stable intermediates and products. The potassium ion enhances the solubility and reactivity of the compound in various solvents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malononitrile: The parent compound, which lacks the potassium ion.
Cyanoacetic Acid: Another compound with similar reactivity but different functional groups.
Ethyl Cyanoacetate: A derivative of cyanoacetic acid with an ethyl ester group.
Uniqueness
Malononitrile, potassium salt, is unique due to its enhanced solubility and reactivity compared to its parent compound, malononitrile. The presence of the potassium ion allows for easier handling and use in various chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
5458-49-1 |
|---|---|
Formule moléculaire |
C3HKN3O+ |
Poids moléculaire |
134.16 g/mol |
Nom IUPAC |
potassium;2-hydroxyiminopropanedinitrile |
InChI |
InChI=1S/C3HN3O.K/c4-1-3(2-5)6-7;/h7H;/q;+1 |
Clé InChI |
KSFLNMVMXODFMG-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C(=NO)C#N.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-(pyridin-3-ylcarbonyl)-2,3-dihydro-1H-indol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B14141415.png)
![N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide](/img/structure/B14141418.png)


![Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone](/img/structure/B14141449.png)
![2-({2-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}amino)ethyl phenylcarbamate](/img/structure/B14141455.png)
![(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14141465.png)



![(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(4-morpholino-3-nitrophenyl)methanone](/img/structure/B14141495.png)
